2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
CAS No.: 708999-41-1
Cat. No.: VC6333442
Molecular Formula: C27H28ClN3O4
Molecular Weight: 493.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 708999-41-1 |
|---|---|
| Molecular Formula | C27H28ClN3O4 |
| Molecular Weight | 493.99 |
| IUPAC Name | 2-[2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C27H28ClN3O4/c28-23-9-1-2-10-24(23)35-18-20(32)17-30-13-11-29(12-14-30)15-16-31-26(33)21-7-3-5-19-6-4-8-22(25(19)21)27(31)34/h1-10,20,32H,11-18H2 |
| Standard InChI Key | JHDURHCOIGRZFS-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=CC=C5Cl)O |
Introduction
2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound characterized by its unique structure and potential pharmacological applications. This compound features a benzo[de]isoquinoline core, which is known for its biological activity, particularly in the realm of medicinal chemistry. The presence of the piperazine moiety enhances its potential as a therapeutic agent, particularly in targeting various biological pathways.
Synthesis
The synthesis of 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione typically involves multiple steps, including:
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Formation of the benzo[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors.
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Introduction of the piperazine unit: This may involve nucleophilic substitution reactions where piperazine derivatives are reacted with halogenated compounds.
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Attachment of the chlorophenoxy group: This step is critical for imparting specific biological activities to the compound.
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Final modifications: These may include hydroxylation or other functional group transformations to achieve the desired pharmacological profile.
Biological Activity
Research indicates that compounds similar to 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione exhibit various biological activities, including:
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Antitumor effects: Studies have shown that derivatives of benzo[de]isoquinoline can inhibit tumor growth in vitro and in vivo.
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Antimicrobial properties: Some related compounds have demonstrated efficacy against bacterial and fungal strains.
Pharmacokinetics
The pharmacokinetic profile of 2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione is expected to be influenced by its lipophilicity and ability to cross biological membranes. Key factors include:
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Absorption: Likely facilitated by its lipophilic nature.
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Distribution: Potentially wide due to the complex structure allowing interaction with various tissues.
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Metabolism: May undergo hepatic metabolism, with possible pathways involving cytochrome P450 enzymes.
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Excretion: Primarily renal, with metabolites being eliminated through urine.
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